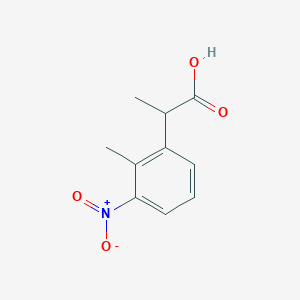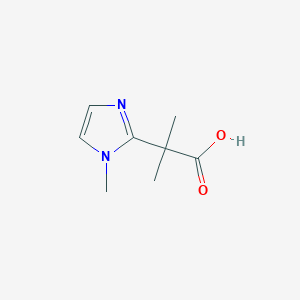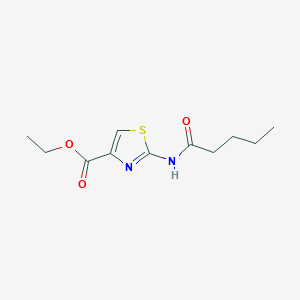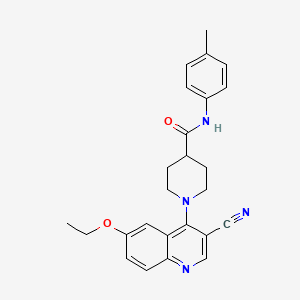
2-Methyl-3-nitrophenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitrophenylpropanoic acid is a chemical compound with the molecular weight of 209.2 . Its IUPAC name is 2-(2-methyl-3-nitrophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-nitrophenylpropanoic acid is1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Stereochemistry:
- 2-Methyl-3-nitrophenylpropanoic acid has been utilized in the synthesis and resolution of specific organic compounds. For example, Drewes et al. (1992) discussed using a related compound, 2-amino-1-(4-nitrophenyl)propan-1,3-diol, to resolve racemic hydroxy methylene phenylpropanoic acid. This process involved converting the laevorotatory enantiomer into anti and syn methyl hydroxy methyl phenylpropanoate (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Chemical Reactions and Catalysis:
- Wan et al. (2013) developed a method for meta-C–H arylation and methylation of phenylpropanoic acid using a nitrile template. This study illustrates the potential for using modified versions of phenylpropanoic acid in complex chemical syntheses (Wan, Dastbaravardeh, Li, & Yu, 2013).
- Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of nitrocyclopropanecarboxylates, highlighting the versatility of nitropropane derivatives in organic synthesis (Lifchits & Charette, 2008).
Biochemistry and Toxicology:
- Fiala, Conaway, and Mathis (1989) investigated the oxidative DNA and RNA damage in rats treated with 2-nitropropane, a compound related to 2-Methyl-3-nitrophenylpropanoic acid. This study contributes to understanding the biochemical and toxicological effects of nitroalkanes (Fiala, Conaway, & Mathis, 1989).
Environmental Applications:
- Bhushan et al. (2000) discussed the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, emphasizing the potential environmental bioremediation uses of nitrophenol compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Propriétés
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBBKFKBSAAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-3-nitrophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)

![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2687474.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2687477.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)


![(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2687484.png)

methanone](/img/structure/B2687487.png)
